3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide
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Overview
Description
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S2.
Preparation Methods
The synthesis of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide typically involves the reaction of N,N-dimethyl-benzenesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives, depending on the reagents and conditions used.
Hydrolysis: The isothiocyanate group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding amine and carbon dioxide
Common reagents used in these reactions include amines, alcohols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create novel products
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues or the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its biological activity .
Comparison with Similar Compounds
Similar compounds to 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide include:
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the sulfonamide group.
N,N-Dimethyl-benzenesulfonamide: The parent compound without the isothiocyanate group, used in different synthetic applications.
Sulfonyl isothiocyanates: Compounds with both sulfonyl and isothiocyanate groups, used in various chemical reactions.
Properties
IUPAC Name |
3-isothiocyanato-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-4-8(6-9)10-7-14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVXVCTSKNVJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396269 |
Source
|
Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-08-0 |
Source
|
Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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